N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
Description
N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic small molecule featuring a propanamide linker connecting two heterocyclic moieties: a 1-methylpyrazole group and a 1-isopropyl-substituted indole. The indole core is substituted at the 3-position with the propanamide chain, while the pyrazole moiety is methylated at the 1-position.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C18H22N4O/c1-13(2)22-11-14(16-6-4-5-7-17(16)22)8-9-18(23)20-15-10-19-21(3)12-15/h4-7,10-13H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
SSCDPCRAHQQWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 272.35 g/mol. Its structure features a pyrazole ring linked to an indole moiety via a propanamide chain, which contributes to its biological activity.
Anticancer Applications
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- Breast Cancer : Studies have shown that derivatives of pyrazole compounds, including N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide, can inhibit the proliferation of breast cancer cells (e.g., T47D line) through mechanisms involving apoptosis and cell cycle arrest .
- Cervical Cancer : The compound has demonstrated effectiveness against HeLa cells, indicating potential for therapeutic use in cervical cancer treatment .
Case Study: Cytotoxicity Testing
A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T47D | 15.5 | Induction of apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
| A549 | 18.0 | Inhibition of growth |
These findings suggest that the compound could be further developed as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Findings
A recent review highlighted the anti-inflammatory activities of pyrazole compounds, including:
- Mechanism : Inhibition of COX enzymes leads to reduced prostaglandin synthesis.
- Applications : Potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neuroprotective Potential
Emerging research suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanistic Insights
The neuroprotective effects are hypothesized to arise from:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Levels : Enhancing levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).
Summary and Future Directions
This compound is a promising compound with diverse applications in cancer treatment, anti-inflammatory therapies, and neuroprotection. Future research should focus on:
- Clinical Trials : To evaluate safety and efficacy in humans.
- Mechanistic Studies : To better understand its mode of action at the molecular level.
By advancing our understanding of this compound's properties and applications, we can potentially develop new therapeutic strategies for various diseases.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Propanamide Scaffolds
(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Differences : Replaces the pyrazole group with a fluoro-biphenyl moiety and uses an ethylamine linker instead of a direct propanamide chain.
- Implications : The fluoro-biphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, whereas the ethylamine linker could reduce conformational rigidity compared to the target compound .
(b) (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-(pyridin-4-yl)propanamide ()
- Key Differences : Incorporates a ureido group and pyridinyl substituent instead of the pyrazole and isopropyl indole.
(c) Peptidomimetics with Indole-Propanamide Cores ()
- Examples : Compounds such as (S)-N-benzyl-3-(1H-indol-3-yl)-2-((S)-2-(2-chloroacetamido)-3-phenylpropanamido)propanamide.
- Key Differences: Feature branched peptide-like chains with chloroacetamido or benzylamino groups.
- Implications : These modifications enhance protease inhibition (e.g., SARS-CoV-2 cathepsin-L) but may reduce metabolic stability due to increased complexity .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide, a compound with significant potential in pharmacology, has gained attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
The compound's molecular formula is with a molecular weight of approximately 288.35 g/mol. It features a pyrazole ring and an indole moiety, which are known to contribute to various biological activities. The structure can be represented as follows:
Research indicates that compounds containing pyrazole and indole structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells, which is crucial for preventing cellular damage and inflammation .
- Anti-inflammatory Properties : Studies have suggested that the compound can inhibit pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
- Anticancer Effects : Preliminary studies have demonstrated that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Therapy : In vitro studies indicated that treatment with this compound resulted in significant apoptosis of human cancer cell lines, suggesting its utility as a chemotherapeutic agent .
- Neuroprotection : A study assessing the neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative disorders like Alzheimer's disease .
- Anti-inflammatory Applications : Research has shown that the compound effectively reduced inflammation markers in animal models of arthritis, supporting its use as an anti-inflammatory drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
